
2,5-Dichloro-3-fluoropyridine
Übersicht
Beschreibung
2,5-Dichloro-3-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 5th, and 3rd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-nitroaminopyridine with hydrogen fluoride or a boron trifluoride/solvent complex . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are conducted in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 2,5-dichloro-3-fluoropyridine exhibits antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains due to its ability to interact with biological macromolecules and disrupt cellular processes.
- Anticancer Properties : The compound has shown promise in anticancer research. Its halogen groups can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development.
- Drug Development : The unique substitution pattern of chlorine and fluorine enhances binding affinities to certain biological targets, making it an attractive scaffold for designing new therapeutic agents.
Agrochemicals
- Herbicide Development : this compound serves as an intermediate in the synthesis of herbicides. Its derivatives have been used to create compounds that effectively control noxious weeds in agricultural settings .
- Pesticide Formulations : The compound's reactive nature allows it to be incorporated into pesticide formulations that target specific pests while minimizing environmental impact .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Herbicidal Compounds
Research focused on synthesizing herbicidal derivatives from this compound using blended catalysts. The study demonstrated that these derivatives exhibited high herbicidal activity with improved selectivity for target weeds compared to existing herbicides .
Comparative Analysis Table
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Amino-3,5-dichloro-2,6-difluoropyridine | Different substitution pattern | Varying reactivity due to additional amino group |
2-Amino-5-chloro-3-fluoropyridine | Shares similar halogens but differs in position | Variation in reactivity based on amino group location |
3-Fluoropyridine | Simpler structure with no chlorines | Used in various synthetic routes |
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Similar in structure but with different substitution positions, leading to distinct chemical properties and applications.
3,5-Dichloro-2-fluoropyridine: Another isomer with different substitution patterns, affecting its reactivity and use in synthesis.
Uniqueness
2,5-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This uniqueness makes it valuable in synthesizing specialized compounds that may not be easily accessible through other isomers.
Biologische Aktivität
2,5-Dichloro-3-fluoropyridine is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula . The compound features two chlorine atoms at the 2nd and 5th positions and one fluorine atom at the 3rd position of the pyridine ring. This unique substitution pattern imparts specific chemical properties that enhance its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to these targets, leading to modulation of enzyme activities or disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal cellular signaling and processes.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism often involves reactive halogen groups that can interfere with biological molecules.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. Growth inhibition was reversible by thymidine addition, indicating a specific mechanism involving nucleotide metabolism .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections .
Applications in Medicinal Chemistry
The compound serves as a building block in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and anticancer agents. Its derivatives have shown promise in enhancing drug efficacy and safety profiles.
Table 2: Applications in Medicinal Chemistry
Application | Details |
---|---|
Drug Development | Used to synthesize novel compounds with improved biological activity. |
Agrochemical Synthesis | Employed in creating herbicides and insecticides due to its ability to disrupt biological pathways. |
Material Science | Investigated for developing materials with specific electronic and optical properties. |
Eigenschaften
IUPAC Name |
2,5-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURTAGJSLLLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449995 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103999-77-5 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?
A1: The research article highlights this compound as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.
Q2: Can you elaborate on the synthesis of this compound as described in the research?
A2: The article describes the synthesis of this compound from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into this compound. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.